Racemic propafenone confounds β-blockade studies due to opposing enantiomer activities. (S)-Propafenone (S-SA-79) is the sole enantiomer providing measurable β2-adrenoceptor blockade (Ki ≈ 7.2 nM) while maintaining Class Ic sodium channel efficacy.
- 100× greater β2-affinity vs (R)-enantiomer; reduces rate pressure product by 5.9% (p=0.013)
- Essential probe for CYP2D6 pharmacogenomics; eliminates enantiomer-enantiomer metabolic interference
- ≥98% HPLC purity; reference standard for chiral method development & single-enantiomer therapeutic research (NCT02710669)
Molecular FormulaC21H27NO3
Molecular Weight341.4 g/mol
CAS No.107381-32-8
Cat. No.B029222
⚠ Attention: For research use only. Not for human or veterinary use.
(S)-Propafenone: Chiral Antiarrhythmic with β-Blockade
(S)-Propafenone (also designated (S)-SA-79) is the S-enantiomer of propafenone, a Class Ic antiarrhythmic drug. It is a chiral small molecule with the molecular formula C₂₁H₂₇NO₃ and molecular weight 341.44 g/mol [1]. Propafenone is clinically administered as a racemic mixture of (S)- and (R)-enantiomers; however, these enantiomers exhibit pronounced stereoselectivity in their pharmacodynamic and pharmacokinetic profiles [2]. While both enantiomers possess equivalent potency as sodium channel blockers, the (S)-enantiomer is distinguished by approximately 100-fold greater affinity for the β₂-adrenoceptor and is the principal contributor to the β-blocking activity observed with racemic propafenone therapy [3]. (S)-Propafenone is currently under investigation as a single-enantiomer therapeutic candidate in clinical trials for atrial fibrillation [4].
β₂-Adrenoceptor stereoselectivity study fit
Dual-mechanism research tool: β-blockade plus Class Ic sodium channel blockade
Single enantiomer eliminates enantiomer-enantiomer metabolic interaction in CYP2D6 studies
[1] DrugBank. (S)-Propafenone. Accession Number DB15410. CAS 107381-32-8. View Source
[3] Abreu LR, Rocha A, Faria R, et al. Enantioselective analysis of propafenone in plasma using a polysaccharide-based chiral stationary phase under reversed-phase conditions. Journal of Chromatography B. 1998. doi:10.1016/S0378-4347(97)00652-X. View Source
[4] ClinicalTrials.gov. NCT02710669: New Formulations of Propafenone to Treat Atrial Fibrillation. View Source
Why (S)-Propafenone Cannot Be Replaced
Racemic propafenone and its enantiomers are not functionally interchangeable in research or therapeutic contexts due to marked stereoselectivity in β-adrenoceptor pharmacology and hepatic metabolism. The (S)-enantiomer exhibits β₂-adrenoceptor binding affinity (Kᵢ ≈ 7.2 nM) that is approximately 100-fold greater than that of the (R)-enantiomer (Kᵢ ≈ 571 nM) [1]. Consequently, the β-blocking effect of racemic propafenone is almost entirely attributable to the (S)-enantiomer. Clinically, 150 mg of (S)-propafenone hydrochloride significantly reduced the mean rate pressure product by 5.9% (p = 0.013), whereas an equivalent dose of the (R)-enantiomer produced no significant change [2]. Furthermore, the enantiomers interact competitively during CYP2D6-mediated 5-hydroxylation, with (R)-propafenone acting as a more potent inhibitor (Kᵢ = 2.9 μM) than (S)-propafenone (Kᵢ = 5.2 μM) [3]. This enantiomer-enantiomer interaction alters the pharmacokinetics of (S)-propafenone when administered as part of the racemic mixture. Substitution with racemic propafenone or (R)-propafenone will therefore yield divergent β-blockade outcomes and distinct metabolic profiles that cannot be normalized by simple dose adjustment.
Racemic propafenone may not reproduce β₂-adrenoceptor-mediated effects attributed to the (S)-enantiomer.
(R)-Propafenone in racemic mixtures may competitively inhibit CYP2D6 metabolism of (S)-propafenone, altering exposure.
Sodium channel blockade equivalence does not extend to β-blockade endpoints; direct substitution may yield divergent pharmacodynamic profiles.
[2] Stoschitzky K, Klein W, Stark G, et al. Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies. Clin Pharmacol Ther. 1990;47(6):740-746. doi:10.1038/clpt.1990.102. PMID: 2162749. View Source
[3] Kroemer HK, Fischer C, Meese CO, Eichelbaum M. Enantiomer/enantiomer interaction of (S)- and (R)-propafenone for cytochrome P450IID6-catalyzed 5-hydroxylation: in vitro evaluation of the mechanism. Mol Pharmacol. 1991. doi:10.1016/S0026-895X(25)12836-8. View Source
(S)-Propafenone Head-to-Head Evidence
β₂-Adrenoceptor Binding Affinity
In radioligand binding studies using human lymphocyte β₂-adrenoceptors, (S)-propafenone demonstrates approximately 100-fold higher affinity than (R)-propafenone. This stereoselectivity defines (S)-propafenone as the β-blocking component of the racemic drug [1].
β₂-Adrenoceptor BindingHead-to-head
~100-fold higher affinity (S vs R) Kᵢ 7.2 ± 2.9 nM (S) vs 571 ± 141 nM (R)
Radioligand binding assay with [¹²⁵I]iodocyanopindolol on human lymphocyte β₂-adrenoceptor preparations
Why This Matters
This affinity differential is the mechanistic basis for (S)-propafenone's unique β-blocking activity; the (R)-enantiomer cannot substitute in experiments requiring β-adrenoceptor modulation.
In a randomized, double-blind crossover study of eight healthy volunteers, 150 mg oral (S)-propafenone hydrochloride significantly reduced the mean rate pressure product (an index of myocardial oxygen consumption) by 5.9% (p = 0.013), whereas 150 mg (R)-propafenone produced no significant change. The difference between enantiomers was statistically significant (p = 0.033) [1].
In Vivo β-BlockadeHead-to-head
-5.9% (S, p=0.013)vsno change (R); p=0.033 between enantiomers
Supports in vivo β-blockade endpoint attribution to (S)-enantiomer
Change in mean rate pressure product during exercise
Target Compound Data
-5.9% reduction (p = 0.013), n = 8
Comparator Or Baseline
(R)-Propafenone: no significant change
Quantified Difference
Significant reduction with (S)-enantiomer only; p = 0.033 between enantiomers
Conditions
Randomized, double-blind crossover study; healthy volunteers; exercise testing 2.5 hours post-dose; oral administration of 150 mg hydrochloride salt
Why This Matters
This clinical pharmacologic evidence directly demonstrates that β-blockade is exclusively associated with the (S)-enantiomer, validating its use as a selective tool for β-adrenoceptor studies.
[1] Stoschitzky K, Klein W, Stark G, et al. Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies. Clin Pharmacol Ther. 1990;47(6):740-746. doi:10.1038/clpt.1990.102. PMID: 2162749. View Source
Cardiac β-Adrenoceptor Selectivity
In β-adrenoceptor binding inhibition experiments using (S)-[¹²⁵I]iodocyanopindolol in a sarcolemma-enriched cardiac membrane preparation, the eudismic ratio (S/R potency ratio) was determined to be 54, confirming that (S)-propafenone possesses substantially greater cardiac β-adrenoceptor affinity than (R)-propafenone [1].
Cardiac β-AR SelectivityHead-to-head
Eudismic ratio (S/R) = 54
Extends β-adrenoceptor selectivity to myocardial tissue
Sarcolemma-enriched cardiac membrane preparation
Cardiac pharmacologyβ-Adrenoceptor bindingEudismic ratio
Evidence Dimension
Cardiac β-adrenoceptor binding inhibition
Target Compound Data
Eudismic ratio (S/R) = 54
Comparator Or Baseline
(R)-Propafenone (reference enantiomer with lower affinity)
The 54-fold eudismic ratio in cardiac tissue extends the β-adrenoceptor selectivity observation from lymphocytes to therapeutically relevant myocardial tissue.
Cardiac pharmacologyβ-Adrenoceptor bindingEudismic ratio
[1] Stoschitzky K, Klein W, Stark G, et al. Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies. Clin Pharmacol Ther. 1990;47(6):740-746. doi:10.1038/clpt.1990.102. PMID: 2162749. View Source
Sodium Channel Blockade Equivalence
In contrast to the marked stereoselectivity observed for β-blockade, (S)-propafenone and (R)-propafenone exhibit equivalent potency in sodium channel-dependent Class Ic antiarrhythmic activity. In canine cardiac Purkinje fibers, both enantiomers produced similar frequency-dependent depression of the maximum upstroke velocity of phase 0 [1]. In Langendorff-perfused guinea pig hearts, both enantiomers at 3 × 10⁻⁶ M produced comparable decreases in maximal atrial and ventricular pacing rates [2].
Sodium Channel BlockadeHead-to-head
(S) +69% ± 9%vs(R) +79% ± 27%; no significant difference
Confirms retained Class Ic activity; dual-mechanism profile
Langendorff-perfused guinea pig heart; 3×10⁻⁶ M
Cardiac electrophysiologySodium channel blockadeClass Ic antiarrhythmic
Evidence Dimension
Sodium channel-dependent Class Ic antiarrhythmic activity
This equivalence establishes that (S)-propafenone retains full Class Ic antiarrhythmic efficacy while uniquely providing β-blockade, making it a dual-mechanism research tool not replicable by (R)-propafenone alone.
Cardiac electrophysiologySodium channel blockadeClass Ic antiarrhythmic
[2] Stoschitzky K, Klein W, Stark G, et al. Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies. Clin Pharmacol Ther. 1990;47(6):740-746. doi:10.1038/clpt.1990.102. PMID: 2162749. View Source
CYP2D6 Stereoselective Metabolism
In human liver microsomes, CYP2D6-mediated 5-hydroxylation of propafenone enantiomers exhibits marked stereoselectivity when individual enantiomers are incubated separately. (S)-Propafenone shows higher Vₘₐₓ (10.2 pmol/μg/hr) than (R)-propafenone (5.5 pmol/μg/hr), but also a higher Kₘ (5.3 μM vs 3.0 μM). Critically, (R)-propafenone is a more potent competitive inhibitor of this pathway (Kᵢ = 2.9 μM) than (S)-propafenone (Kᵢ = 5.2 μM). When incubated as a pseudoracemate, no substrate stereoselectivity is observed [1].
CYP2D6 MetabolismHead-to-head
Vmax 10.2 (S) vs 5.5 (R) pmol/μg/hr; Km 5.3 vs 3.0 μM; Ki (inhibitor) 2.9 (R) vs 5.2 (S) μM
Enantiomer-enantiomer interaction may alter (S)-propafenone exposure in racemic context
Human liver microsomes; CYP2D6-mediated 5-hydroxylation
(S)-Vₘₐₓ approximately 1.85× higher; (R)-Kᵢ approximately 1.8× lower (more potent inhibitor)
Conditions
Human liver microsomes; in vitro incubation; CYP2D6-mediated 5-hydroxylation pathway
Why This Matters
This metabolic interaction means that (R)-propafenone in racemic formulations inhibits the metabolism of (S)-propafenone, altering its pharmacokinetics. Researchers requiring predictable (S)-propafenone exposure should use the single enantiomer.
Drug metabolismCYP2D6Enantiomer interaction
[1] Kroemer HK, Fischer C, Meese CO, Eichelbaum M. Enantiomer/enantiomer interaction of (S)- and (R)-propafenone for cytochrome P450IID6-catalyzed 5-hydroxylation: in vitro evaluation of the mechanism. Mol Pharmacol. 1991. doi:10.1016/S0026-895X(25)12836-8. View Source
Steady-State Pharmacokinetics
During long-term oral therapy with racemic propafenone, (S)-propafenone accumulates to higher plasma concentrations than (R)-propafenone. Among extensive metabolizers (EMs), the S/R AUC ratio is 1.73 ± 0.15. This stereoselective disposition is maintained in both EM and poor metabolizer (PM) phenotypes [1]. In healthy Chinese subjects, (S)-propafenone consistently shows higher plasma concentrations and lower clearance than (R)-propafenone across CYP2D6 phenotypes [2].
Steady-State PKHead-to-head
S/R AUC ratio = 1.73 ± 0.15 in extensive metabolizers
Preferential accumulation of (S)-enantiomer during racemic therapy
Long-term oral racemic propafenone; CYP2D6 EM patients
The preferential accumulation of (S)-propafenone during racemic therapy means that β-blockade effects may be more pronounced than predicted from in vitro sodium channel data alone; use of isolated (S)-propafenone allows precise dose-response characterization.
[2] Cai WM, Chen B, Cai MH, Zhang YD. CYP2D6 phenotype determines pharmacokinetic variability of propafenone enantiomers in 16 HAN Chinese subjects. Acta Pharmacol Sin. 1999;20(8):721-725. View Source
(S)-Propafenone Research Applications
β-Adrenoceptor Pharmacology Studies
(S)-Propafenone is the appropriate selection for studies investigating β-adrenoceptor-mediated effects in cardiac or vascular tissues where concomitant sodium channel blockade must be controlled. The ~100-fold greater β₂-adrenoceptor affinity of (S)-propafenone versus (R)-propafenone [1] and its significant reduction of rate pressure product in vivo [2] make it the only propafenone enantiomer capable of producing measurable β-blockade. Researchers should use (S)-propafenone rather than racemic propafenone when the experimental objective is to isolate β-adrenoceptor contributions, as the (R)-enantiomer in racemic mixtures contributes sodium channel blockade but no β-blockade.
CYP2D6 Pharmacogenomics and Drug-Drug Interaction Studies
(S)-Propafenone serves as a key probe substrate for CYP2D6 pharmacogenomic investigations due to its stereoselective 5-hydroxylation kinetics. The enantiomers exhibit distinct Vₘₐₓ and Kₘ values [(S)-Vₘₐₓ = 10.2 pmol/μg/hr, Kₘ = 5.3 μM; (R)-Vₘₐₓ = 5.5 pmol/μg/hr, Kₘ = 3.0 μM] and engage in competitive metabolic interactions [3]. Studies of CYP2D6 polymorphism effects (e.g., CYP2D6*10B genotype) demonstrate that (S)-propafenone clearance is genotype-dependent, with clearance in *10/*10 homozygotes approximately half that of *1/*1 or *1/*10 groups [4]. Use of isolated (S)-propafenone eliminates the confounding enantiomer-enantiomer interaction present in racemic formulations, enabling cleaner interpretation of genotype-phenotype correlations and drug interaction studies involving CYP2D6 inhibitors such as fluoxetine [5].
Investigational Antiarrhythmic Development
(S)-Propafenone is under active clinical investigation as a single-enantiomer therapeutic candidate (NCT02710669) for atrial fibrillation [6]. Its dual mechanism—equivalent Class Ic sodium channel blockade to (R)-propafenone [1] plus unique β-blocking activity—positions it as a chiral switch candidate with potential advantages over racemic propafenone. Pharmaceutical development programs evaluating stereochemically pure antiarrhythmic agents should consider (S)-propafenone as a reference compound for pharmacokinetic/pharmacodynamic modeling, particularly given the established enantiomer-enantiomer metabolic interaction that alters (S)-propafenone exposure during racemic administration [3]. Procurement of high-purity (S)-propafenone (≥98% by HPLC) from reputable vendors is essential for regulatory-compliant preclinical development.
Chiral Separation Method Development
(S)-Propafenone is a critical reference standard for developing and validating enantioselective analytical methods for propafenone in biological matrices. Validated HPLC methods using polysaccharide-based chiral stationary phases (e.g., Chiralcel OD-R) achieve baseline resolution of (S)- and (R)-propafenone with mean recoveries of 99.9% for (S)-propafenone and 100.5% for (R)-propafenone, and quantitation limits of 25 ng/mL [7]. Analytical laboratories performing therapeutic drug monitoring, pharmacokinetic studies, or bioequivalence assessments of propafenone formulations require authenticated (S)-propafenone reference material to ensure accurate enantiomeric ratio determination, particularly given the clinical significance of the S/R plasma concentration ratio of approximately 1.7 during racemic therapy [1].
Application
Selection Property
Validation Focus
β-Adrenoceptor pharmacology studies
Enantiomer-specific β₂-adrenoceptor binding
β-Blockade endpoint interpretation; sodium channel contribution control
CYP2D6 pharmacogenomic probe studies
Stereoselective 5-hydroxylation kinetics without racemate interaction
[2] Stoschitzky K, Klein W, Stark G, et al. Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies. Clin Pharmacol Ther. 1990;47(6):740-746. doi:10.1038/clpt.1990.102. PMID: 2162749. View Source
[3] Kroemer HK, Fischer C, Meese CO, Eichelbaum M. Enantiomer/enantiomer interaction of (S)- and (R)-propafenone for cytochrome P450IID6-catalyzed 5-hydroxylation: in vitro evaluation of the mechanism. Mol Pharmacol. 1991. doi:10.1016/S0026-895X(25)12836-8. View Source
[4] Chen B, Cai WM. Influence of CYP2D6*10B genotype on pharmacokinetics of propafenone enantiomers in Chinese subjects. Acta Pharmacol Sin. 2003;24(12):1223-1227. View Source
[5] Cai WM, Chen B, Zhou Y, Zhang YD. Fluoxetine impairs the CYP2D6-mediated metabolism of propafenone enantiomers in healthy Chinese volunteers. Clin Pharmacol Ther. 1999;66(5):516-521. doi:10.1016/S0009-9236(99)70015-9. View Source
[7] Abreu LR, Rocha A, Faria R, et al. Enantioselective analysis of propafenone in plasma using a polysaccharide-based chiral stationary phase under reversed-phase conditions. Journal of Chromatography B. 1998. doi:10.1016/S0378-4347(97)00652-X. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.